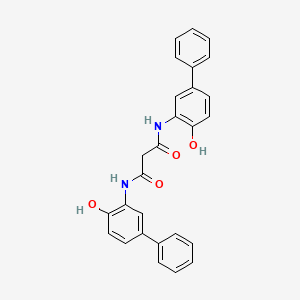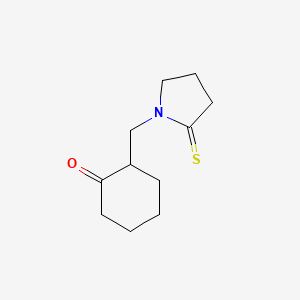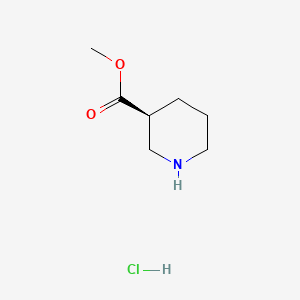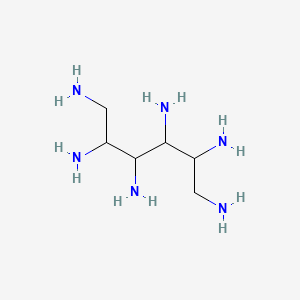
Hexane-1,2,3,4,5,6-hexamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,2,3,4,5,6-hexamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula C₆H₁₂N₄. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane and is useful in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives .
Preparation Methods
Hexane-1,2,3,4,5,6-hexamine is prepared by the reaction of formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution. The process involves combining formaldehyde and ammonia in a 1:4 molar ratio, resulting in the formation of hexamethylenetetramine . The reaction conditions typically involve temperatures ranging from 20°C to 100°C and pressures from atmospheric to several atmospheres .
Chemical Reactions Analysis
Hexane-1,2,3,4,5,6-hexamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form hexamethylenediamine.
Substitution: It can undergo substitution reactions with alkyl halides to form quaternary ammonium salts.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include formaldehyde, ammonia, hexamethylenediamine, and quaternary ammonium salts .
Scientific Research Applications
Hexane-1,2,3,4,5,6-hexamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexane-1,2,3,4,5,6-hexamine involves the slow release of formaldehyde by hydrolysis at acidic pH. This formaldehyde acts as an antimicrobial agent by denaturing proteins and nucleic acids, leading to the death of microorganisms . The molecular targets include bacterial cell walls and membranes, as well as intracellular proteins and nucleic acids .
Comparison with Similar Compounds
Hexane-1,2,3,4,5,6-hexamine is unique due to its cage-like structure and versatility in organic synthesis. Similar compounds include:
Hexamethylenediamine: A linear diamine used in the production of nylon.
Formaldehyde: A simple aldehyde used in the production of resins and as a disinfectant.
Ammonia: A simple nitrogen compound used as a fertilizer and in the production of various chemicals.
This compound stands out due to its stability and ability to release formaldehyde slowly, making it useful in a variety of applications .
Properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20N6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6H,1-2,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGCIFQPQGTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)N)N)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746525 |
Source


|
| Record name | Hexane-1,2,3,4,5,6-hexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177987-93-8 |
Source


|
| Record name | Hexane-1,2,3,4,5,6-hexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine, polymer-bound | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

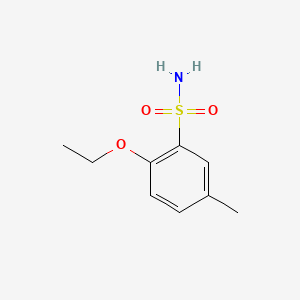
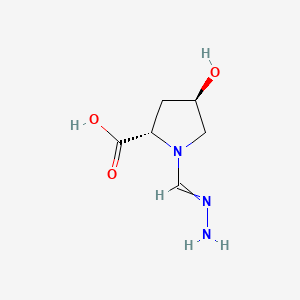
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)
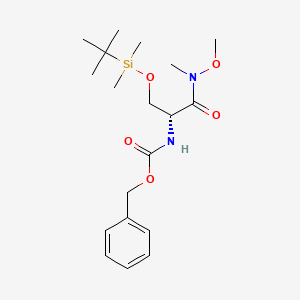
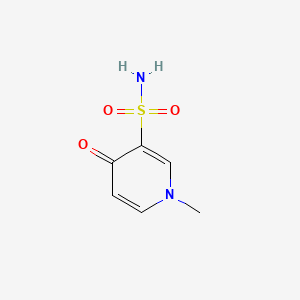
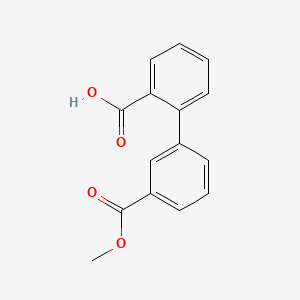
![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)
